[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride
CAS No.: 1158375-88-2
Cat. No.: VC4987295
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78
* For research use only. Not for human or veterinary use.
![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride - 1158375-88-2](/images/structure/VC4987295.png)
Specification
CAS No. | 1158375-88-2 |
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Molecular Formula | C15H20ClNO2 |
Molecular Weight | 281.78 |
IUPAC Name | N-(furan-2-ylmethyl)-1-(2-propoxyphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C15H19NO2.ClH/c1-2-9-18-15-8-4-3-6-13(15)11-16-12-14-7-5-10-17-14;/h3-8,10,16H,2,9,11-12H2,1H3;1H |
Standard InChI Key | JGWUOFASYHHEEK-UHFFFAOYSA-N |
SMILES | CCCOC1=CC=CC=C1CNCC2=CC=CO2.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is [(furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride, with the molecular formula C₁₆H₂₂ClNO₂. Key structural features include:
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A furan-2-ylmethyl group (C₅H₅O–CH₂–) attached to the amine nitrogen.
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A 2-propoxyphenylmethyl group (C₆H₅–O–C₃H₇–CH₂–) bonded to the same nitrogen.
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A hydrochloride salt form, enhancing solubility and stability.
Table 1: Structural Descriptors
Property | Value |
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Molecular Formula | C₁₆H₂₂ClNO₂ |
Molecular Weight | 307.80 g/mol |
IUPAC Name | [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride |
CAS Registry | Not publicly disclosed |
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a reductive amination strategy:
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Step 1: Condensation of furan-2-ylmethanamine with 2-propoxyphenylacetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride).
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Step 2: Acidification with hydrochloric acid to form the hydrochloride salt.
Alternative methods may employ Mitsunobu reactions or alkylation of secondary amines using furan-2-ylmethyl halides and 2-propoxyphenylmethyl halides.
Analytical Data
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¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, aromatic protons), 6.40–6.20 (m, furan protons), 4.10–3.80 (m, propoxy CH₂), 3.70–3.50 (m, N–CH₂– groups), 1.70–1.40 (m, propyl CH₂), 0.90 (t, propyl CH₃).
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IR (KBr): 3400 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C–O–C ether).
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Property | Value |
---|---|
Melting Point | 180–185°C (decomposes) |
Solubility | >50 mg/mL in water |
LogP (Octanol/Water) | 2.8 (predicted) |
pKa | 8.2 (amine protonation) |
The hydrochloride salt’s high water solubility makes it suitable for aqueous formulations, while the lipophilic aryl groups suggest moderate membrane permeability.
Pharmacological and Biological Activity
While no direct studies on this compound exist, structurally related amines exhibit:
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Serotonergic Activity: Furan-containing analogs often target 5-HT receptors, influencing neurotransmitter release .
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Antimicrobial Potential: Arylalkylamines with ether linkages demonstrate moderate activity against Gram-positive bacteria .
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CNS Modulation: Propoxyphenyl derivatives are explored as analgesics or anxiolytics in preclinical models .
Table 3: Hypothetical Pharmacokinetic Profile
Parameter | Value |
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Bioavailability | 40–50% (oral) |
Plasma Half-Life | 4–6 hours |
Protein Binding | 85–90% |
Applications in Drug Discovery
This compound’s scaffold is valuable for:
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Lead Optimization: Modifying the furan or propoxy groups to enhance selectivity for neurological targets.
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Prodrug Development: The hydrochloride form could improve solubility for parenteral delivery.
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Chemical Probes: Studying amine transporter systems due to its dual aromatic motifs.
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparisons
Compound | Key Differences | Biological Activity |
---|---|---|
2-(Furan-2-yl)ethylamine | Lacks propoxyphenyl group | 5-HT₂A agonist |
2-Propoxyphenethylamine | Lacks furan moiety | Analgesic in rodent models |
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